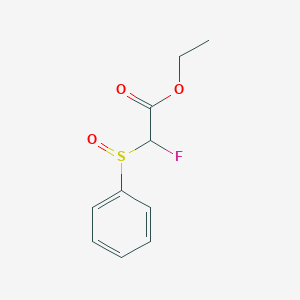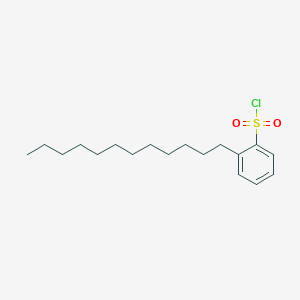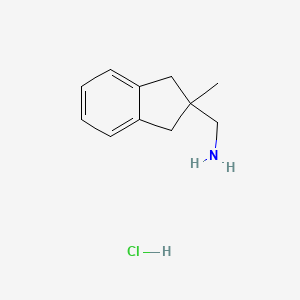![molecular formula C41H32O2 B3230271 (1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol CAS No. 1297613-71-8](/img/structure/B3230271.png)
(1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound characterized by its unique spirobiindene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl intermediates, followed by their coupling with the spirobiindene core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new materials.
Biology
In biological research, this compound may be investigated for its potential interactions with biomolecules. Its structural features could enable it to act as a ligand for various biological targets, facilitating studies on protein-ligand interactions and enzyme activity.
Medicine
In medicine, (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in areas such as cancer and neurodegenerative diseases.
Industry
In industrial applications, this compound may be used in the development of advanced materials, such as polymers and coatings. Its unique properties could enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of (1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound’s spirobiindene core and biphenyl groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structural framework but shares some functional similarities.
2,2’-Bipyridyl: Known for its use as a ligand in coordination chemistry, this compound has a simpler structure but can be compared in terms of its binding properties.
Uniqueness
(1S)-6,6’-Bis([1,1’-biphenyl]-4-yl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol stands out due to its spirobiindene core, which imparts unique steric and electronic properties. This structural feature distinguishes it from other compounds and contributes to its diverse applications in research and industry.
Propiedades
IUPAC Name |
5,5'-bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O2/c42-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(43)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22,42-43H,23-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBUERACFIHEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5)O)C6=C1C=CC(=C6O)C7=CC=C(C=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine](/img/structure/B3230193.png)
![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/structure/B3230208.png)

amine](/img/structure/B3230219.png)



![Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3230234.png)
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3230240.png)

![(1R)-2,2',3,3'-Tetrahydro-6,6'-di(2-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3230265.png)


